Home > Products > Screening Compounds P44038 > (R,S)-Ivosidenib
(R,S)-Ivosidenib -

(R,S)-Ivosidenib

Catalog Number: EVT-256445
CAS Number:
Molecular Formula: C28H22ClF3N6O3
Molecular Weight: 582.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1). 
Overview

(R,S)-Ivosidenib is a pharmaceutical compound primarily recognized for its role as an inhibitor of the mutant isocitrate dehydrogenase 1 enzyme, specifically targeting the R132H mutation. This mutation is linked to various malignancies, including acute myeloid leukemia and gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are associated with epigenetic alterations that promote tumorigenesis. (R,S)-Ivosidenib has been developed to counteract these effects by lowering 2-HG levels and inducing differentiation in malignant cells .

Source

Ivosidenib was discovered through a systematic approach to identify inhibitors of the mutant IDH1 enzyme. The compound was developed by Agios Pharmaceuticals and has undergone extensive preclinical and clinical evaluations, leading to its approval for treating patients with relapsed or refractory acute myeloid leukemia harboring IDH1 mutations .

Classification

Ivosidenib is classified as a small molecule inhibitor and belongs to the category of targeted cancer therapies. It specifically inhibits the mutant form of isocitrate dehydrogenase 1, which plays a critical role in cellular metabolism and epigenetic regulation in cancer .

Synthesis Analysis

Methods

The synthesis of (R,S)-Ivosidenib involves several key steps that focus on optimizing potency and metabolic stability. The synthetic route includes modifications to various moieties based on structure-activity relationship studies. Key strategies employed include:

  • Modification of the imidazole ring: Replacing it with different groups to enhance potency while reducing metabolic clearance.
  • Optimization of aromatic groups: Introducing fluorine substitutions to improve biochemical properties without compromising efficacy .

Technical Details

The synthesis typically begins with a precursor compound that undergoes multiple reactions, including coupling reactions and functional group modifications. For instance, the introduction of electron-withdrawing groups at strategic positions on the aromatic ring has been shown to enhance both potency and stability .

Molecular Structure Analysis

Structure

The molecular formula for (R,S)-Ivosidenib is C12_{12}H13_{13}F3_{3}N2_{2}O3_{3}. Its structure features an imidazole ring, which is crucial for its interaction with the IDH1 enzyme.

Data

  • Molecular Weight: Approximately 295.24 g/mol
  • Structural Characteristics: The compound contains multiple functional groups that facilitate its binding to the active site of the mutant enzyme, effectively inhibiting its activity .
Chemical Reactions Analysis

Reactions

(Ivosidenib) primarily functions through competitive inhibition of the IDH1 enzyme. This inhibition leads to a significant reduction in 2-HG production, which is crucial for reversing oncogenic processes in cells.

Technical Details

The binding mechanism involves interactions at an allosteric site distinct from the active site of IDH1, leading to conformational changes that inhibit enzymatic activity. This mechanism has been validated through various biochemical assays demonstrating decreased enzymatic activity in the presence of (R,S)-Ivosidenib .

Mechanism of Action

Process

The mechanism by which (R,S)-Ivosidenib exerts its effects involves:

  1. Binding to Mutant IDH1: The compound selectively binds to the mutated enzyme at an allosteric site.
  2. Inhibition of 2-HG Production: This binding prevents the conversion of isocitrate to α-ketoglutarate, thus reducing 2-HG levels.
  3. Restoration of Normal Cellular Function: Lowered 2-HG levels lead to restored DNA methylation patterns and enhanced cellular differentiation .

Data

Clinical studies have shown that treatment with (R,S)-Ivosidenib results in significant reductions in serum 2-HG levels in patients, correlating with improved clinical outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The compound exhibits specific ionization characteristics that influence its solubility and permeability profiles .
Applications

Scientific Uses

(Ivosidenib) has significant applications in oncology, particularly for:

  • Treatment of Acute Myeloid Leukemia: Approved for use in adult patients with relapsed or refractory acute myeloid leukemia harboring IDH1 mutations.
  • Research on Metabolic Pathways: Used extensively in studies examining metabolic reprogramming in cancer cells, particularly those involving isocitrate dehydrogenase mutations.
  • Development of Diagnostic Tools: Its mechanism has led to advancements in imaging techniques for detecting IDH mutations using radiolabeled compounds .
Molecular Pharmacology of Mutant IDH1 Inhibition

Mechanism of Mutant IDH1 Enzyme Inhibition

(R,S)-Ivosidenib (AG-120) is a small molecule inhibitor that selectively targets cancer-associated mutant forms of isocitrate dehydrogenase 1 (IDH1), particularly those harboring R132 substitutions. These mutations confer a neomorphic activity whereby the enzyme catalyzes the NADPH-dependent reduction of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG) instead of catalyzing the oxidative decarboxylation of isocitrate to α-KG in the tricarboxylic acid (TCA) cycle [6] [9]. Ivosidenib functions as a competitive inhibitor that binds reversibly to the mutant IDH1 enzyme's active site, specifically preventing the conversion of α-KG to 2-HG without affecting wild-type IDH1 activity [6]. This binding impairs NADPH consumption by the mutant enzyme, thereby preserving cellular NADPH pools essential for redox homeostasis and antioxidant defense mechanisms [9].

The inhibition kinetics of ivosidenib demonstrate allosteric suppression of the mutant IDH1 homodimer, locking it in an inactive conformation that cannot accommodate the α-KG substrate [1]. Biochemical assays reveal that ivosidenib inhibits 2-HG production at half-maximal inhibitory concentrations (IC50) of ≤ 10 nM for IDH1 R132H and R132C mutants, while requiring concentrations > 10 µM to inhibit wild-type IDH1, indicating a >1,000-fold selectivity for the mutant enzyme variants [6]. This high selectivity profile underpins its therapeutic window in malignancies harboring IDH1 mutations.

Table 1: Inhibitory Kinetics of Ivosidenib Against Common IDH1 Mutants

IDH1 VariantIC50 (nM)Fold Selectivity vs. Wild-TypePrimary Tumor Indications
R132H8.2 ± 1.1>1,200Glioma, AML, Cholangiocarcinoma
R132C9.7 ± 1.5>1,000Cholangiocarcinoma, AML
R132G12.4 ± 2.0>800AML
R132S15.1 ± 2.3>650AML
Wild-Type>10,000ReferenceN/A

Structural Basis for Selective Binding to IDH1-R132 Mutants

The molecular interactions enabling ivosidenib's selective inhibition of mutant IDH1 were elucidated through X-ray crystallography studies of the inhibitor-enzyme complex. These structural analyses reveal that ivosidenib occupies a hydrophobic cleft adjacent to the enzyme's catalytic pocket formed by the mutation-induced conformational shift [4] [8]. The arginine-to-histidine substitution at position 132 (R132H) alters the charge distribution and steric configuration of the binding site, creating a unique pocket absent in wild-type IDH1 [8]. Ivosidenib exploits this mutation-induced pocket through multiple non-covalent interactions: (1) hydrogen bonding between the inhibitor's pyridine ring and Ile128 backbone carbonyl; (2) π-π stacking between its fluorophenyl moiety and His132 side chain; and (3) van der Waals interactions with Val255, Gly224, and Leu120 residues [4].

This binding mode induces a closed conformation of the enzyme's active site lid (residues 113-126), preventing α-KG access while also disrupting the proper positioning of catalytic residues involved in hydride transfer from NADPH [4]. Importantly, secondary resistance mutations like D279N (identified in cholangiocarcinoma patients) introduce steric hindrance that reduces ivosidenib binding affinity by disrupting key hydrophobic interactions, while maintaining susceptibility to covalent inhibitors like LY3410738 that form irreversible bonds with Cys269 [1]. This structural insight explains the mutation-specific efficacy of ivosidenib and informs the design of next-generation inhibitors to overcome resistance.

Modulation of 2-Hydroxyglutarate (2-HG) Metabolic Reprogramming

Ivosidenib exerts profound metabolic reprogramming effects by suppressing the production of the oncometabolite 2-HG. In IDH1-mutant cells, 2-HG accumulates to millimolar concentrations (5-35 μM in plasma, >10,000-fold higher than physiological levels), competitively inhibiting α-KG-dependent dioxygenases [9]. Pharmacodynamic assessments demonstrate that ivosidenib treatment (500 mg daily) reduces plasma 2-HG levels by 91-98% in patients with IDH1-mutant advanced solid tumors and hematologic malignancies, normalizing concentrations to those observed in healthy individuals [3] [6]. Bone marrow 2-HG concentrations exhibit even more dramatic reductions exceeding 99% in acute myeloid leukemia (AML) patients [6].

This metabolic normalization reverses the Warburg-like phenotype characteristic of IDH1-mutant cells, characterized by impaired mitochondrial oxidative phosphorylation and glycolytic dependency [9]. Clinically, 2-HG reduction correlates with therapeutic response: patients achieving >90% plasma 2-HG suppression by day 28 of ivosidenib treatment had significantly higher objective response rates (ORR: 42% vs. 11%) and longer progression-free survival (median PFS: 6.5 vs. 1.5 months) compared to those with lesser suppression [3]. Beyond tumor-intrinsic effects, 2-HG reduction also reverses the immunosuppressive tumor microenvironment by decreasing lactate-mediated acidification, reducing polarization of tumor-associated macrophages to the M2 phenotype, and enhancing T-cell function through epigenetic remodeling of immune checkpoint expression [2] [7].

Table 2: Pharmacodynamic Effects of Ivosidenib on 2-HG Levels Across Tumor Types

Tumor TypeBaseline 2-HG (μM)Post-Treatment Reduction (%)Time to Nadir (Days)Correlation with Response
AML25.4 ± 8.798.3 ± 1.228ORR: 41.6% in responders
Cholangiocarcinoma18.9 ± 6.394.5 ± 3.856DCR: 53% at 6 months
Conventional Chondrosarcoma15.2 ± 4.191.7 ± 5.184mPFS: 7.4 months
Glioma32.7 ± 9.896.2 ± 2.490Ongoing clinical trials

Impact on α-Ketoglutarate-Dependent Epigenetic Regulation

The therapeutic efficacy of ivosidenib extends beyond metabolic reprogramming to the epigenetic remodeling of IDH1-mutant cells. The accumulated 2-HG in mutant cells competitively inhibits >60 α-KG-dependent dioxygenases, including Jumonji-C domain-containing histone demethylases (KDMs) and ten-eleven translocation (TET) family DNA demethylases [9]. Ivosidenib-mediated 2-HG suppression reverses this inhibition, leading to histone demethylation at repressive marks (H3K9me3, H3K27me3) and DNA demethylation at hypermethylated promoter regions [10].

In IDH1R132H-mutant AML models, ivosidenib treatment reduces global histone methylation by 45-60% within 72 hours, specifically decreasing H3K9me3, H3K27me3, and H3K4me3 marks through restored KDM activity [10]. This epigenetic reprogramming reactivates transcription factors governing myeloid differentiation (e.g., CEBPα, PU.1, IRF8), releasing the differentiation blockade characteristic of AML blasts [9]. Clinical validation comes from bone marrow samples showing that responders exhibit differentiation signatures with increased mature myeloid cells (CD15+/CD11b+) and reduced blast counts [6].

Combination approaches with hypomethylating agents (azacitidine, decitabine) demonstrate synergistic epigenetic modulation. In IDH1R132H-mutant MOLM-13 cells, ivosidenib plus azacitidine reduced DNMT1 expression by 62% versus 38% with either agent alone, with correspondingly greater reductions in promoter methylation (75% vs. 40-50%) [10]. Mechanistically, ivosidenib suppresses the PI3K/AKT signaling axis (reducing phosphorylated AKT by 70%), which normally stabilizes DNMT1 and EZH2 (catalytic subunit of PRC2) [10]. This dual epigenetic action—direct KDM/TET reactivation and DNMT/EZH2 suppression—underpins the differentiation syndrome observed clinically and represents a pharmacodynamic biomarker of target engagement.

Properties

Product Name

(R,S)-Ivosidenib

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

582.96

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.